ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate
Description
This compound features a pyrrolo[2,3-b]quinoxaline core, a bicyclic heteroaromatic system known for its role in modulating kinase inhibition and DNA intercalation. The structure is further substituted with:
- A 2-amino group at the pyrrole ring.
- An ethyl benzoate ester at position 4 of the quinoxaline ring, enhancing lipophilicity compared to carboxylic acid derivatives.
Properties
Molecular Formula |
C28H25N5O4 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
ethyl 4-[2-amino-3-[(4-ethoxyphenyl)carbamoyl]pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |
InChI |
InChI=1S/C28H25N5O4/c1-3-36-20-15-11-18(12-16-20)30-27(34)23-24-26(32-22-8-6-5-7-21(22)31-24)33(25(23)29)19-13-9-17(10-14-19)28(35)37-4-2/h5-16H,3-4,29H2,1-2H3,(H,30,34) |
InChI Key |
SFKMJMZNAWSJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrrolo[2,3-b]quinoxaline Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions
-
Introduction of the Amino Group: : The amino group can be introduced via nitration followed by reduction. Nitration can be carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), followed by reduction with tin (Sn) and hydrochloric acid (HCl).
-
Carbamoylation: : The ethoxyphenyl carbamoyl group can be introduced using ethyl chloroformate and an appropriate amine under basic conditions, such as using triethylamine (TEA).
-
Esterification: : The final step involves esterification to introduce the benzoate group, typically using ethyl alcohol (ethanol) and a catalytic amount of sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process using batch reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives at specific positions on the aromatic rings.
Scientific Research Applications
Ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Methyl 4-[(E)-{[2-Amino-3-(Prop-2-en-1-ylcarbamoyl)-1H-Pyrrolo[2,3-b]Quinoxalin-1-yl]Imino}Methyl]Benzoate ()
- Key Differences :
- Substituent at Position 3 : Allylcarbamoyl (prop-2-en-1-ylcarbamoyl) vs. 4-ethoxyphenylcarbamoyl.
- Ester Group : Methyl benzoate vs. ethyl benzoate.
4-(2-Amino-3-(Methoxycarbonyl)-1H-Pyrrolo[2,3-b]Quinoxalin-1-yl)Benzoic Acid ()
- Key Differences :
- Position 3 Substituent : Methoxycarbonyl (ester) vs. carbamoyl.
- Terminal Group : Benzoic acid vs. ethyl benzoate.
- The carboxylic acid derivative (discontinued in commercial catalogs) may have poor bioavailability due to high polarity.
Analogues with Heterocyclic Core Modifications
Pyrazolo[3,4-c]Pyrimidine Derivatives ()
- Example: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-c]Pyrimidin-3-yl)-3-Fluorobenzoate.
- Key Differences: Core Structure: Pyrazolo[3,4-c]pyrimidine vs. pyrrolo[2,3-b]quinoxaline. Substituents: Fluorinated chromenone and fluorophenyl groups vs. ethoxyphenylcarbamoyl.
- Implications :
Research Findings and Inferences
Substituent Impact :
- The 4-ethoxyphenylcarbamoyl group likely improves target binding through aromatic stacking and hydrogen bonding compared to allyl or methoxycarbonyl groups .
- Ethyl esters balance lipophilicity and metabolic stability better than methyl esters or carboxylic acids.
Core Structure: Pyrroloquinoxalines may exhibit stronger DNA intercalation due to extended π-conjugation, whereas pyrazolo-pyrimidines are more suited for kinase inhibition .
Synthetic Challenges :
- Palladium-catalyzed cross-coupling (used in ) is a common method for such heterocycles, but the ethoxyphenylcarbamoyl group may require specialized coupling conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
